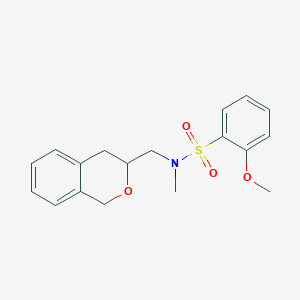![molecular formula C11H15N3O5S B2903403 N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide CAS No. 708234-03-1](/img/structure/B2903403.png)
N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyethyl groups, a benzimidazole ring, and a sulfonamide group, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide typically involves the reaction of 2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as zinc-doped calcium oxide nanospheroids, which facilitates the formation of the desired product . The reaction is usually conducted at elevated temperatures, around 90°C, to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant flow rates, ensuring high yield and purity of the final product. The use of heterogeneous catalysts, such as zinc-doped calcium oxide, is common in industrial processes due to their recyclability and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or carboxylates are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ether or ester derivatives.
Applications De Recherche Scientifique
N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide involves its ability to form stable coordination complexes with metal ions. By chelating metal ions, it can inhibit the activity of metal-dependent enzymes and disrupt metal-catalyzed processes . This property is particularly useful in biochemical and industrial applications where metal ion sequestration is required.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(2-hydroxyethyl)taurine: Similar in structure but contains a taurine moiety instead of a benzimidazole ring.
N,N-bis(2-hydroxyethyl)ethylenediamine: Contains an ethylenediamine backbone instead of a benzimidazole ring.
Uniqueness
N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide is unique due to its combination of hydroxyethyl groups, benzimidazole ring, and sulfonamide group. This unique structure imparts specific chemical and biological properties, making it suitable for a wide range of applications in various fields.
Propriétés
IUPAC Name |
N,N-bis(2-hydroxyethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5S/c15-5-3-14(4-6-16)20(18,19)8-1-2-9-10(7-8)13-11(17)12-9/h1-2,7,15-16H,3-6H2,(H2,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDKYRLZDROXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N(CCO)CCO)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2903326.png)

![2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid](/img/structure/B2903329.png)
![N-{[4-(methylsulfanyl)phenyl]methyl}-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2903330.png)


![N-benzyl-N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2903335.png)




![N-(5-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2903343.png)
